molecular formula C5H2F8 B2826988 1H,2H-Octafluorocyclopentane CAS No. 828-35-3

1H,2H-Octafluorocyclopentane

Cat. No. B2826988
CAS RN: 828-35-3
M. Wt: 214.058
InChI Key: QVEJLBREDQLBKB-UHFFFAOYSA-N
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Description

1H,2H-Octafluorocyclopentane is a fluorinated hydrocarbon with the molecular formula C5H2F8 . It is a colorless, odorless gas at room temperature and pressure. The IUPAC name for this compound is 1,1,2,2,3,3,4,5-octafluorocyclopentane .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 15 bonds, including 13 non-H bonds and 1 five-membered ring .


Chemical Reactions Analysis

This compound is an inert gas and does not undergo any chemical reactions. It is a highly stable compound that is resistant to decomposition.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.06 . It is a liquid with a clear physical form . The density of this compound is 1.68 , and it has a flash point of 79 .

Scientific Research Applications

  • Solar Cell Efficiency Improvement : 1H,2H-Octafluorocyclopentane derivatives have been used as processing additives in bulk heterojunction solar cells. These additives control the morphology of bulk heterojunction materials, leading to improved solar cell efficiency. For instance, using 1,8-diiodooctane as the processing additive increased the efficiency of these solar cells from 3.4% to 5.1% (Lee et al., 2008).

  • Synthesis and Reactivity Studies : Research into the synthesis and reactivity of compounds similar to this compound, such as 1,4-bis(trimethylsilyl)octafluorobutane, has been conducted. These studies are important for understanding the properties of such compounds, including their melting points and reactivity under various conditions (Chen & Vicic, 2014).

  • Fluorination of Ketones : The use of fluorine atom transfer reagents in the fluorofunctionalization of ketones has been explored. These methods allow for the direct and regiospecific transformation of various derivatives to their corresponding α-fluoro derivatives, indicating the potential use of this compound related compounds in organic synthesis (Stavber et al., 2002).

  • Mechanistic Investigations in Organic Reactions : Studies have been conducted on the mechanistic aspects of reactions like ethylene tetramerisation, where intermediates similar to this compound play a role. Such research aids in understanding the selectivity and mechanism of complex organic reactions (Overett et al., 2005).

  • Study of Molecular Structures : Investigations into the molecular structures of compounds like this compound, especially in the context of molecular rods combining different structural entities, have been reported. These studies provide insights into the structural and electronic properties of such compounds (Kaleta et al., 2015).

Mechanism of Action

As an inert gas, 1H,2H-Octafluorocyclopentane does not interact with biological molecules. It does not undergo any chemical reactions and is resistant to decomposition.

Safety and Hazards

1H,2H-Octafluorocyclopentane is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,1,2,2,3,3,4,5-octafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJLBREDQLBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002904
Record name 1,1,2,2,3,3,4,5-Octafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

828-35-3
Record name 1,1,2,2,3,3,4,5-Octafluorocyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-Octafluorocyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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